molecular formula C20H25N3O3 B589991 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide CAS No. 249921-57-1

2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide

Cat. No.: B589991
CAS No.: 249921-57-1
M. Wt: 355.438
InChI Key: PSQLKUJBRLOLIQ-VRORWYBRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide involves multiple steps, starting from lysergic acidThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide involves its interaction with serotonin (5-HT) receptors. It acts as a partial agonist at these receptors, leading to changes in neurotransmitter release and neuronal activity. This interaction is similar to that of other lysergamide derivatives, which are known to produce psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors makes it a valuable compound for studying the effects of lysergamide derivatives on the central nervous system .

Properties

IUPAC Name

(6aR,9R)-5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-4-8-22(2)18(24)12-9-14-13-6-5-7-15-17(13)20(26,19(25)21-15)10-16(14)23(3)11-12/h5-7,9,12,16,26H,4,8,10-11H2,1-3H3,(H,21,25)/t12-,16-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQLKUJBRLOLIQ-VRORWYBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C(=O)C1CN(C2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(C)C(=O)[C@H]1CN([C@@H]2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858263
Record name (8beta)-3-Hydroxy-N,6-dimethyl-2-oxo-N-propyl-9,10-didehydro-2,3-dihydroergoline-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249921-57-1
Record name (8beta)-3-Hydroxy-N,6-dimethyl-2-oxo-N-propyl-9,10-didehydro-2,3-dihydroergoline-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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